(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
Description
The compound “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone” features a pyrrolidine core substituted with a cyclopropylmethoxy group at the 3-position and a 3,4-difluorophenyl ketone moiety. This structure combines lipophilic (cyclopropylmethoxy) and electron-withdrawing (fluorinated aryl) groups, which may enhance binding to biological targets such as kinases or receptors.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c16-13-4-3-11(7-14(13)17)15(19)18-6-5-12(8-18)20-9-10-1-2-10/h3-4,7,10,12H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGDIDCKGUJUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies from diverse sources.
- Molecular Formula : C15H16F2N2O2
- Molecular Weight : 284.30 g/mol
- CAS Number : Not specified in the search results.
The compound primarily functions as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, the compound increases cAMP levels, leading to enhanced signaling pathways that can modulate inflammatory responses and other physiological processes .
Antiinflammatory Effects
Research indicates that compounds similar to (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone exhibit significant anti-inflammatory properties. For instance, PDE-423, a related compound, demonstrated efficacy in reducing airway hyperreactivity and eosinophil activity in asthmatic models .
Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, a related pyrazolo compound exhibited IC50 values ranging from 45–97 nM against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . This suggests potential applications in cancer treatment.
Study on PDE4 Inhibition
A notable study investigated the effects of PDE-423 on ovalbumin-induced asthmatic mice. The results demonstrated:
- ED50 : 18.3 mg/kg for reducing airway hyperreactivity.
- Significant reduction in eosinophil peroxidase activity.
- Improved lung histology post-treatment .
Cytotoxicity Assessments
In another study focusing on pyrazolo derivatives, compounds were tested against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 14 | MCF-7 | 45 |
| Compound 14 | HCT-116 | 48 |
| Compound 14 | HepG-2 | 63 |
These findings indicate that the structural modifications in these compounds can enhance their cytotoxic effects against specific cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares key features of structurally related compounds:
*Estimated formula; †Calculated based on structural similarity.
Key Observations
Structural Diversity :
- The target compound uniquely combines a cyclopropylmethoxy group with 3,4-difluorophenyl substitution, differentiating it from analogs with spiro systems (e.g., ) or fused heterocycles (e.g., imidazo-pyridines in ).
- Fluorine positioning on the aryl ring varies: 3,4-difluoro (target, T499-0187) vs. 3,5-difluoro (T499-0190), which could influence target selectivity .
Biological Activity: TRK kinase inhibitors (e.g., ) share pyrrolidine and fluorophenyl motifs but incorporate pyrazolo-pyrimidine cores for enhanced binding. The target compound’s cyclopropylmethoxy group may similarly modulate lipophilicity and membrane permeability. Chromenone derivatives (e.g., ) with higher molecular weights (~536 Da) suggest that bulkier substituents may be tolerated in kinase inhibition, though bioavailability could be compromised.
Synthesis and Applications: Palladium-catalyzed cross-coupling (used in ) is a common strategy for introducing aryl/heteroaryl groups. The target compound’s synthesis may require similar methodologies. Inventory compounds () are likely used in high-throughput screening, emphasizing the relevance of pyrrolidin-1-yl methanones in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
